Cas no 2411260-75-6 (3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile)

3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile is a specialized organic compound featuring a benzonitrile core substituted with a piperazine moiety and a 2-chloropropanoyl group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as an intermediate for bioactive molecule development. The presence of both chloropropanoyl and piperazine functionalities enhances reactivity, enabling selective modifications for targeted synthesis. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic derivatizations. The compound’s stability under standard handling conditions and compatibility with common organic solvents further support its utility in methodical chemical exploration. Suitable for controlled laboratory use with proper safety protocols.
3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile structure
2411260-75-6 structure
Product Name:3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile
CAS No:2411260-75-6
MF:C16H20ClN3O
MW:305.802502632141
CID:5358126
Update Time:2025-05-19

3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Z3774927910
    • 3-{1-[4-(2-chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile
    • 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile
    • Inchi: 1S/C16H20ClN3O/c1-12(17)16(21)20-8-6-19(7-9-20)13(2)15-5-3-4-14(10-15)11-18/h3-5,10,12-13H,6-9H2,1-2H3
    • InChI Key: NBRIEBOYYWDORP-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCN(C(C)C2C=CC=C(C#N)C=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 411
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47.3

3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560090-0.05g
3-{1-[4-(2-chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile
2411260-75-6 95.0%
0.05g
$212.0 2025-02-24

Additional information on 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile

3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile: A Comprehensive Overview

3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile, also known by its CAS number 2411260-75-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug design and advanced materials development. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

The molecular structure of 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile is characterized by a benzonitrile group attached to a piperazine ring via an ethyl chain. The piperazine ring itself is substituted with a 2-chloropropanoyl group, which introduces both electronic and steric effects into the molecule. This combination of functional groups makes the compound highly versatile in terms of reactivity and applicability.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Researchers have explored its role in the development of bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The presence of the benzonitrile group provides a platform for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

In terms of synthesis, several methods have been reported for the preparation of 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile. One common approach involves the coupling of a benzene derivative with a piperazine derivative through nucleophilic substitution or condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of purity in the final product.

The compound's unique electronic properties have also made it a subject of interest in materials science. Researchers have investigated its potential as a component in organic semiconductors and optoelectronic devices. The ability to tune the molecule's electronic characteristics through substitution patterns offers exciting possibilities for developing advanced materials with tailored properties.

Recent advancements in computational chemistry have further enhanced our understanding of 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile. Quantum mechanical calculations have provided insights into its electronic structure, stability, and reactivity under various conditions. These computational studies complement experimental work, paving the way for more efficient synthesis routes and novel applications.

In conclusion, 3-{1-[4-(2-Chloropropanoyl)piperazin-1-yl]ethyl}benzonitrile is a multifaceted compound with promising applications across diverse fields. Its structural versatility, combined with recent research advancements, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly important role in modern chemistry.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent